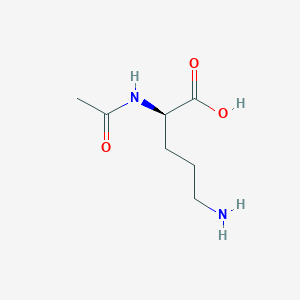

N2-Acetyl-D-ornithine

Description

Historical Perspectives on N-Acetylated Amino Acid Metabolism

The study of N-acetylated amino acids dates back to the early 20th century, with initial discoveries highlighting their importance in cellular biology. creative-proteomics.com The acetylation of the amino group of amino acids was first recognized as a significant biological process, and over time, its role in protein regulation and gene expression became increasingly apparent. creative-proteomics.comspandidos-publications.com

Early research identified N-acetylated amino acids in various biological samples. For instance, N-acetylglutamate was identified as an allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I in the 1950s. nih.gov The presence of N-acetylated derivatives of all standard amino acids has since been confirmed. nih.gov These molecules were initially recognized for their roles as biomarkers for various metabolic diseases. nih.gov For example, the detection of specific N-acetylated amino acids in urine has been linked to inborn errors of metabolism. researchgate.net

The discovery of histone acetylation in 1964 by Vincent Allfrey marked a significant milestone, revealing a fundamental mechanism for the regulation of gene transcription. spandidos-publications.comnih.gov This discovery broadened the understanding of acetylation beyond simple metabolic intermediates to a key regulatory post-translational modification. spandidos-publications.com For many years, research on protein acetylation was almost exclusively focused on histones. nih.gov However, with the advent of advanced analytical techniques, particularly mass spectrometry, thousands of non-histone proteins have been found to be acetylated, expanding the known scope of acetylation's regulatory influence to nearly all cellular processes. spandidos-publications.comnih.govnih.gov

N2-Acetyl-D-ornithine as a Key Intermediate in Central Metabolic Pathways

N2-acetyl-L-ornithine is a critical intermediate in the biosynthesis of arginine in plants and many bacteria. usda.govoup.com This pathway, known as the ornithine cycle, involves a series of enzymatic reactions that convert glutamate (B1630785) to ornithine, which is then further metabolized to arginine. usda.gov The acetylation of glutamate is a key committing step in this pathway. oup.com

Two primary pathways for ornithine biosynthesis from N-acetylated intermediates have been described: a cyclic pathway and a linear pathway. oup.comoup.com

Cyclic Pathway: In this pathway, the acetyl group from N2-acetyl-L-ornithine is transferred to glutamate to regenerate N-acetylglutamate, a process catalyzed by N2-acetylornithine:N-acetylglutamate acetyltransferase (NAOGAcT). oup.comcreative-proteomics.com This pathway is prevalent in plants, non-enteric bacteria, and fungi. creative-proteomics.com

Linear Pathway: In enteric bacteria and some other organisms, the acetyl group of N2-acetyl-L-ornithine is removed by hydrolysis, a reaction catalyzed by N2-acetyl-L-ornithine deacetylase (NAOD), also known as acetylornithinase. creative-proteomics.comoup.comoup.com This reaction yields L-ornithine and acetate (B1210297). creative-proteomics.com

While the metabolism of N2-acetyl-L-ornithine is well-documented, specific information regarding the metabolic role of This compound is limited in scientific literature. Most studies focus on the L-isomer due to its prevalence in biological systems. The existence and function of a dedicated metabolic pathway for this compound remain an area for further investigation. It is plausible that D-amino acid-N-acetyltransferases, which have been identified in organisms like yeast for the detoxification of D-amino acids, could potentially synthesize this compound. science.gov

The table below summarizes the key enzymes involved in the metabolism of N-acetylated ornithine intermediates.

| Enzyme | Abbreviation | EC Number | Function | Organisms |

| N2-acetyl-L-ornithine:L-glutamate N-acetyltransferase | NAOGAcT | 2.3.1.35 | Catalyzes the transfer of the acetyl group from N2-acetyl-L-ornithine to glutamate, regenerating N-acetylglutamate. | Plants, non-enteric bacteria, fungi |

| N2-acetyl-L-ornithine deacetylase (Acetylornithinase) | NAOD | 3.5.1.16 | Catalyzes the hydrolysis of N2-acetyl-L-ornithine to L-ornithine and acetate. | Enteric bacteria, some other microorganisms |

| N2-acetylornithine 5-aminotransferase | ACOAT | 2.6.1.11 | Catalyzes the transamination of N2-acetyl-L-ornithine in the arginine biosynthesis pathway. | Bacteria |

Overview of Methodological Advancements in this compound Research

The study of N-acetylated amino acids, including this compound, has been significantly advanced by the development of sophisticated analytical techniques. These methods allow for the sensitive and specific detection and quantification of these compounds in complex biological matrices.

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone for the analysis of N-acetylation. creative-proteomics.com This technique separates molecules based on their physicochemical properties followed by detection based on their mass-to-charge ratio. creative-proteomics.com Gas chromatography-mass spectrometry (GC-MS) has also been instrumental in the analysis of N-acetylated amino acids, particularly in the context of diagnosing metabolic disorders. researchgate.net The development of high-resolution mass spectrometry has enabled the precise identification and quantification of acetylated peptides and proteins. creative-proteomics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the structure of metabolites. It has been used to confirm the enzymatic activity of N-acetyl-L-ornithine deacetylase by observing the conversion of N-acetylornithine to ornithine and acetate. oup.com

Enzyme Assays: The development of sensitive enzyme assays has been crucial for characterizing the enzymes involved in N-acetylated amino acid metabolism. A modified assay system for N2-acetyl-L-ornithine:L-glutamate N-acetyltransferase was designed to be simpler and more sensitive than previous methods, facilitating the study of this enzyme's inhibitors. sci-hub.ru

Genetic and Molecular Biology Techniques: The use of genetic tools, such as creating knockout mutants, has been vital in understanding the physiological roles of enzymes involved in N-acetylated amino acid metabolism. For example, studies on Arabidopsis thaliana mutants have helped to elucidate the function of a putative N-acetylornithine deacetylase. oup.com

These methodological advancements have been pivotal in expanding our knowledge of N-acetylated amino acids. However, the application of these techniques specifically to This compound has been limited, reflecting the general lack of research focused on this particular isomer. Future research utilizing these advanced methods will be essential to uncover the potential biological significance of this compound.

Structure

3D Structure

Properties

CAS No. |

210545-24-7 |

|---|---|

Molecular Formula |

C7H14N2O3 |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

(2R)-2-acetamido-5-aminopentanoic acid |

InChI |

InChI=1S/C7H14N2O3/c1-5(10)9-6(7(11)12)3-2-4-8/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m1/s1 |

InChI Key |

JRLGPAXAGHMNOL-ZCFIWIBFSA-N |

Isomeric SMILES |

CC(=O)N[C@H](CCCN)C(=O)O |

Canonical SMILES |

CC(=O)NC(CCCN)C(=O)O |

Origin of Product |

United States |

Biosynthesis and Enzymology of N2 Acetyl D Ornithine

Precursor Substrates and Initial Steps in N2-Acetyl-D-ornithine Biosynthesis

The biosynthesis of N-acetylornithine originates from several common amino acids, with L-glutamate serving as a primary starting point. The pathway can also utilize arginine and proline, which are converted to ornithine, a direct precursor. researchgate.netnih.gov In the linear pathway of ornithine biosynthesis, glutamate (B1630785) is first acetylated to form N-acetylglutamate. nih.govportlandpress.comoup.com This initial acetylation step is critical as it prevents the glutamate derivative from cyclizing and commits it to the arginine biosynthesis pathway.

Subsequent enzymatic steps, including phosphorylation, reduction, and transamination, convert N-acetylglutamate into N-acetylornithine. The structure of Nδ-acetylornithine suggests it can be synthesized from arginine, glutamate, or proline, with ornithine as a key intermediate. nih.gov For instance, studies in Arabidopsis have shown that labeled arginine, proline, and glutamate can all be incorporated into Nδ-acetylornithine. researchgate.netnih.gov

Enzymatic Synthesis of this compound

The formation and conversion of N-acetylornithine are primarily catalyzed by aminotransferases and acetyltransferases.

N-Acetylornithine Aminotransferase (NAOAT), also known as ArgD or acetylornithine transaminase (ACOAT), is a key enzyme in arginine metabolism. nih.govresearchgate.net It belongs to the family of transferases, specifically transaminases, which transfer nitrogenous groups. wikipedia.org NAOAT catalyzes the reversible transamination of N-acetylornithine (AcOrn) to N-acetylglutamate-5-semialdehyde. researchgate.netnih.govnih.gov This reaction is a critical step in the arginine biosynthesis pathway in various organisms, including bacteria and cyanobacteria. researchgate.netnih.govnih.gov

N-Acetylornithine Aminotransferase, like other aminotransferases, employs a "ping-pong" catalytic mechanism that involves two half-reactions. nih.govmdpi.com The enzyme is dependent on the cofactor pyridoxal 5'-phosphate (PLP), which is covalently bound to a lysine (B10760008) residue in the active site in its resting state. nih.govresearchgate.netwikipedia.org

In the first half-reaction, the amino group from the substrate, N-acetylornithine, is transferred to the PLP cofactor, forming pyridoxamine 5'-phosphate (PMP) and releasing the product, N-acetylglutamate-5-semialdehyde. mdpi.com In the second half-reaction, the amino group from PMP is transferred to the co-substrate, α-ketoglutarate, to form L-glutamate, regenerating the PLP-enzyme complex for the next catalytic cycle. nih.govmdpi.com

Studies on NAOAT from Synechocystis sp. PCC6803 have identified key residues involved in this process. Asp251 is crucial for binding the pyridine ring of PLP, while Lys280 is the key catalytic residue. nih.govmdpi.com A mutation of the Thr308 residue was found to weaken the stability of PLP, thereby affecting the catalytic rate of the reaction. nih.gov

NAOAT exhibits a high degree of specificity for its primary substrate, N-acetylornithine. Kinetic analyses of NAOAT from various organisms have demonstrated this specificity. For example, the NAOAT from Salmonella typhimurium (sAcOAT) shows a much higher affinity for N-acetylornithine compared to ornithine. nih.gov Similarly, the enzyme from Synechocystis sp. PCC6803 (Slr1022) primarily functions as an N-acetylornithine aminotransferase, although it displays low substrate specificity towards ornithine and γ-aminobutyric acid (GABA). nih.govnih.govconsensus.app

The kinetic parameters for NAOAT from different bacterial species highlight variations in catalytic efficiency.

| Enzyme Source | Substrate | KM (mmol/L) | kcat/KM (M-1s-1) | Reference |

|---|---|---|---|---|

| Synechocystis sp. PCC6803 | N-acetylornithine | ~0.15 | >4.0 x 103 | nih.gov |

| E. coli | N-acetylornithine | 0.15 | 4.0 x 103 | nih.gov |

| Salmonella typhimurium | N-acetylornithine | 0.037 | 4.2 x 105 | nih.gov |

Structurally, N-Acetylornithine Aminotransferase is a member of the Type I, subgroup II family of PLP-dependent enzymes. nih.govresearchgate.net X-ray crystallography studies have revealed that the enzyme typically functions as a dimer. nih.gov As of late 2007, at least six crystal structures for this class of enzymes have been solved and deposited in the Protein Data Bank (PDB). wikipedia.org

The structure of NAOAT from Salmonella typhimurium has been determined to a resolution of 1.90 Å. nih.gov This structural analysis revealed a dimer in the asymmetric unit and provided insights into cofactor and substrate binding. nih.gov Key residues implicated in substrate recognition and the catalytic process in the Synechocystis enzyme include Tyr39, Arg163, Gln254, Thr308, and Arg402. nih.govnih.gov The structural data serves as a basis for understanding the enzyme's high specificity and for potential drug design, as NAOAT is a critical enzyme in bacterial metabolic pathways. nih.gov

While NAOAT is responsible for the interconversion of N-acetylornithine, other enzymes are crucial for initiating the pathway by creating the acetylated precursors.

N-acetylglutamate synthase (NAGS) is a key enzyme that catalyzes the first committed step in the arginine biosynthesis pathway in many organisms. nih.govportlandpress.comwikipedia.org It facilitates the production of N-acetylglutamate (NAG) from L-glutamate and acetyl-CoA. wikipedia.org

The reaction is as follows: acetyl-CoA + L-glutamate → CoA + N-acetyl-L-glutamate wikipedia.org

In prokaryotes, lower eukaryotes, and plants, NAG is the first intermediate in the synthesis of arginine. nih.govportlandpress.com While some organisms can also produce NAG via ornithine acetyltransferase (OAT) in a cyclic pathway, NAGS is responsible for the first step in the linear arginine production pathway. portlandpress.comwikipedia.org The N-acetylglutamate produced by NAGS is then sequentially converted by other enzymes to N-acetyl-γ-glutamyl-phosphate, N-acetylglutamate-γ-semialdehyde, and finally to N-acetylornithine via the action of NAOAT. Therefore, NAGS plays a critical role in initiating the entire biosynthetic sequence that leads to the formation of N-acetylornithine. In vertebrates, NAGS is primarily located in the mitochondrial matrix of the liver and small intestine, where its product, NAG, acts as an essential allosteric activator for carbamoyl (B1232498) phosphate (B84403) synthase I (CPS1), the first enzyme of the urea (B33335) cycle. wikipedia.orgmedlink.com

Other Acetyltransferases Involved in N-Acetylornithine Formation (e.g., N-acetylglutamate synthase (NAGS) in context of pathway initiation)

Acetyl Group Donors and Acceptors

The formation of N-acetylated intermediates in the arginine biosynthetic pathway is catalyzed by enzymes that utilize specific molecules as donors and acceptors of acetyl groups. In the cyclic version of arginine biosynthesis, a key enzyme facilitates a transacetylation reaction.

Acetyl-CoA serves as the primary acetyl donor for the initial acetylation of L-glutamate to form N-acetyl-L-glutamate. uniprot.orgstring-db.org Subsequently, N2-acetyl-L-ornithine can act as the acetyl group donor in a reversible transfer reaction where L-glutamate is the acceptor, regenerating N-acetyl-L-glutamate and producing L-ornithine. uniprot.orguniprot.org This cyclical process is an efficient way to conserve the acetyl group within the pathway. mdpi.com

The key molecules involved in these transfer reactions are summarized in the table below.

| Role | Compound Name | Catalytic Process |

| Acetyl Donor | Acetyl-CoA | Initial synthesis of N-acetyl-L-glutamate |

| Acetyl Donor | N2-acetyl-L-ornithine | Transacetylation to L-glutamate |

| Acetyl Acceptor | L-glutamate | Accepts acetyl group from both Acetyl-CoA and N2-acetyl-L-ornithine |

Bifunctional Enzyme Activities (e.g., ArgJ)

A central enzyme in the cyclic pathway of arginine biosynthesis is the arginine biosynthesis bifunctional protein ArgJ. uniprot.orguniprot.org This enzyme is notable for catalyzing two distinct but related activities, which are crucial for the synthesis of ornithine and the recycling of the acetyl group. string-db.org

The two primary functions of ArgJ are:

Glutamate N-acetyltransferase (NAGS activity) : ArgJ catalyzes the synthesis of N-acetyl-L-glutamate from L-glutamate, using acetyl-CoA as the acetyl donor. uniprot.orguniprot.org This is the initial step in the pathway.

Ornithine acetyltransferase (OATase activity) : The enzyme also facilitates the transfer of the acetyl group from N2-acetyl-L-ornithine to L-glutamate. uniprot.orgmdpi.com This reaction yields L-ornithine and regenerates N-acetyl-L-glutamate, which can be used for further rounds of synthesis. uniprot.org

While ArgJ is typically bifunctional, particularly in bacteria like Thermotoga neapolitana and Bacillus stearothermophilus, some organisms possess a monofunctional version. nih.gov For instance, the ArgJ enzyme from the archaeon Methanococcus jannaschii only catalyzes the conversion of N2-acetylornithine to ornithine and cannot synthesize N-acetylglutamate from glutamate and acetyl-CoA. nih.gov

The table below outlines the distinct catalytic activities of the bifunctional ArgJ enzyme.

| Enzyme Activity | EC Number | Substrates | Products |

| Glutamate N-acetyltransferase | 2.3.1.1 | L-glutamate + Acetyl-CoA | N-acetyl-L-glutamate + CoA |

| Ornithine acetyltransferase | 2.3.1.35 | N2-acetyl-L-ornithine + L-glutamate | L-ornithine + N-acetyl-L-glutamate |

Regulation of this compound Biosynthetic Enzymes

The enzymes responsible for the biosynthesis of N-acetylated ornithine precursors are subject to sophisticated regulatory mechanisms. These controls ensure that the metabolic flux through the pathway is adjusted according to the cell's demand for arginine and related metabolites. Regulation occurs at both the enzyme activity level through allosteric modulation and at the level of enzyme synthesis via transcriptional and post-translational controls.

Allosteric Modulation of Enzyme Activity

Allosteric regulation is a primary mechanism for the rapid control of metabolic pathways. In arginine biosynthesis, the activity of key enzymes is modulated by the binding of effector molecules to a site other than the active site.

N-acetylglutamate synthase (NAGS), which catalyzes the first step in the linear arginine biosynthetic pathway, is subject to feedback inhibition by the end-product, L-arginine. nih.gov The binding of L-arginine to an allosteric site on the NAGS enzyme induces a significant conformational change, transitioning the enzyme from an active state to an inactive state, thereby reducing its enzymatic activity. nih.gov

In organisms that utilize the bifunctional ArgJ enzyme, L-ornithine has been identified as a key regulatory molecule. nih.gov L-ornithine acts as an inhibitor of the ArgJ-mediated catalysis, providing a mechanism for feedback control within the cyclic pathway. nih.gov Furthermore, while the L-isomer is the natural substrate, N-acetyl-D-ornithine has been shown to be a weak inhibitor of the N-acetyl-L-ornithine deacetylase (ArgE) enzyme, which is involved in the linear arginine pathway, indicating that D-isomers can interact with and influence the activity of these biosynthetic enzymes. nih.gov

Transcriptional and Post-Translational Control Mechanisms

In addition to allosteric control, the biosynthesis of N-acetylated ornithine precursors is regulated by mechanisms that control the amount of available enzyme.

Transcriptional control, which governs the rate of gene expression into mRNA, is a known mechanism for regulating metabolic pathways. For example, the expression of NATA1, an Orn Nδ-acetyltransferase in Arabidopsis, is significantly elevated in response to the plant hormone methyl jasmonate (MeJA), indicating that environmental or internal signals can control the synthesis of acetylating enzymes at the transcriptional level. nih.gov

Post-translational modification provides another layer of regulation. The ArgJ proteins from some thermophilic organisms are synthesized as inactive precursors. nih.gov These precursors undergo an internal cleavage event to generate the functional alpha and beta subunits, which then assemble into the active enzyme complex. nih.gov This proteolytic processing is an essential step for activating the enzyme and represents a critical point of post-translational control.

Metabolic Pathways Involving N2 Acetyl D Ornithine

N2-Acetyl-D-ornithine in Arginine Biosynthesis

The synthesis of arginine from glutamate (B1630785) involves the initial acetylation of intermediates to prevent their spontaneous cyclization, which would otherwise lead them into the proline biosynthesis pathway. nih.gov N-acetylornithine sits (B43327) at a crucial junction where this protective acetylation is resolved to yield ornithine. Organisms have evolved two primary pathways to accomplish this step, distinguished by their handling of the acetyl group.

The cyclic pathway for arginine biosynthesis is characterized by its efficiency in conserving the acetyl group used in the initial steps. This pathway is prevalent in a wide range of organisms, including many prokaryotes, fungi, and plants. nih.govnih.gov In this elegant cycle, the acetyl group from N-acetylornithine is not lost but is instead transferred back to a glutamate molecule, regenerating an earlier intermediate of the pathway.

The key enzyme in the cyclic pathway is N-Acetylornithine:N-Acetylglutamate Acetyltransferase (NAOGAcT), also known as ornithine acetyltransferase (OATase) and encoded by the argJ gene. nih.govresearchgate.net This enzyme belongs to the transferase family and catalyzes the reversible transfer of the acetyl group from the alpha-amino group of N2-acetyl-L-ornithine to the amino group of L-glutamate. wikipedia.org

The reaction can be summarized as follows: N2-acetyl-L-ornithine + L-glutamate ⇌ L-ornithine + N-acetyl-L-glutamate wikipedia.org

Through this single enzymatic step, NAOGAcT accomplishes two critical tasks: the deacetylation of N2-acetyl-L-ornithine to produce L-ornithine, and the simultaneous synthesis of N-acetyl-L-glutamate, which is the very first intermediate in the arginine biosynthesis pathway. nih.govresearchgate.net

The genius of the cyclic pathway lies in its conservation of the acetyl moiety. The N-acetyl-L-glutamate (NAG) produced by the NAOGAcT/ArgJ enzyme is directly channeled back into the beginning of the arginine synthesis pathway. nih.gov This recycling mechanism is highly economical, as it circumvents the need for a constant supply of acetyl-CoA to acetylate glutamate in the first step, which is catalyzed by N-acetylglutamate synthase (NAGS). wikipedia.org The acetyl group is thus passed from N-acetylornithine to glutamate, effectively keeping it within the biosynthetic cycle. nih.govwikipedia.org This process ensures a continuous flow of intermediates as long as glutamate is available.

Table 1: Key Enzyme of the Cyclic Pathway

| Enzyme Name | Gene | EC Number | Function | Pathway Role |

|---|

In contrast to the cyclic route, the linear pathway of arginine biosynthesis is defined by the hydrolytic removal of the acetyl group from N-acetylornithine. This pathway is notably characteristic of Enterobacteriaceae, such as Escherichia coli. nih.govnih.gov It is considered a less conservative pathway as the acetyl group is not recycled but is instead released as a separate molecule.

The definitive enzyme of the linear pathway is N-Acetylornithine Deacetylase (NAOD), also commonly known as acetylornithinase. nih.gov This enzyme is encoded by the argE gene. ebi.ac.uknih.gov NAOD is a hydrolase that acts on the carbon-nitrogen bond in linear amides. wikipedia.org Its function is to catalyze the hydrolysis of N2-acetyl-L-ornithine, using a water molecule to cleave the acetyl group. nih.govwikipedia.org

The chemical reaction is as follows: N2-acetyl-L-ornithine + H₂O ⇌ L-ornithine + acetate (B1210297) wikipedia.org

The substrate specificity of ArgE can be relatively broad, with the enzyme capable of hydrolyzing other alpha-N-acyl-L-amino acids. ebi.ac.uknih.gov

A defining feature of the linear pathway is the release of the acetyl group as free acetate. researchgate.net Unlike the NAOGAcT-catalyzed reaction in the cyclic pathway, the NAOD/ArgE enzyme does not transfer the acetyl group to an acceptor molecule like glutamate. nih.gov Instead, the acetyl group is hydrolyzed and released into the cellular environment as acetate. youtube.com This means that for each molecule of ornithine produced, one molecule of acetate is generated. Consequently, for the pathway to remain active, the cell must continuously synthesize N-acetyl-glutamate in the first step using acetyl-CoA, as there is no internal recycling mechanism for the acetyl group. nih.gov

Table 2: Comparison of Cyclic and Linear Arginine Biosynthesis Pathways

| Feature | Cyclic Pathway | Linear Pathway |

|---|---|---|

| Key Enzyme | N-Acetylornithine:N-Acetylglutamate Acetyltransferase (NAOGAcT / ArgJ) nih.gov | N-Acetylornithine Deacetylase (NAOD / ArgE) nih.gov |

| Mechanism | Acetyl group transfer wikipedia.org | Hydrolysis wikipedia.org |

| Fate of Acetyl Group | Recycled onto glutamate to form N-acetyl-L-glutamate nih.gov | Released as free acetate researchgate.netyoutube.com |

| Efficiency | High; conserves acetyl group | Lower; requires continuous synthesis of N-acetyl-glutamate from acetyl-CoA |

| Prevalent Organisms | Most prokaryotes, fungi, plants nih.govnih.gov | Enterobacteriaceae (E. coli) nih.govnih.gov |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetate |

| Acetyl-CoA |

| Arginine |

| Argininosuccinate |

| Aspartate |

| Citrulline |

| Fumarate |

| Glutamate |

| N-Acetylglutamate |

Interplay Between Cyclic and Linear Pathways in Different Organisms

The biosynthesis of ornithine, a direct precursor to arginine, can proceed through two distinct routes: a linear pathway and a cyclic pathway. This compound (or its L-isomer, N-acetyl-L-ornithine) is a central molecule in both of these routes. The prevalence of one pathway over the other often depends on the organism.

In most prokaryotes, ornithine formation is catalyzed by ornithine acetyltransferase (OATase), which recycles the acetyl group from N-acetylornithine back to glutamate. This is known as the cyclic or "acetyl-recycling" pathway. However, in some bacteria, such as those in the family Enterobacteriaceae, a linear pathway is characteristic. In this linear version, the hydrolysis of N-α-acetylornithine into ornithine and acetate is catalyzed by an acetylornithinase (AOase), encoded by the argE gene. nih.gov

Plants and bacteria primarily synthesize ornithine from glutamate. nih.gov The pathway involves several enzymatic steps, starting with the acetylation of glutamate. The resulting N-acetylglutamate is converted through several intermediates, including N-acetyl-γ-glutamyl-phosphate and N-acetylglutamate-5-semialdehyde, to eventually form N2-acetylornithine. nih.gov In plants, ornithine biosynthesis was thought to occur mainly via a cyclic pathway where the acetyl group is transferred from N-acetylornithine to glutamate. nih.govoup.com However, recent research has demonstrated the activity of N-acetylornithine deacetylase (NAOD) in plants like Arabidopsis thaliana, indicating that a linear pathway also contributes to ornithine production. oup.comnih.gov

This discovery highlights that both cyclic and linear pathways can coexist and contribute to ornithine biosynthesis in plants. The interplay between these pathways allows for flexible regulation of arginine and related metabolite production, depending on the organism's metabolic needs and environmental conditions.

| Organism Group | Predominant Ornithine Biosynthesis Pathway | Key Enzyme for N-acetylornithine Conversion |

| Most Prokaryotes | Cyclic Pathway | Ornithine acetyltransferase (OATase) |

| Enterobacteriaceae | Linear Pathway | Acetylornithinase (AOase / ArgE) |

| Plants | Cyclic and Linear Pathways | N-acetylornithine:N-acetylglutamate acetyltransferase (NAOGAcT) and N-acetylornithine deacetylase (NAOD) |

This compound and Ornithine Homeostasis

This compound plays a critical role in maintaining the cellular pool of ornithine, a non-proteinogenic amino acid that stands at a major metabolic crossroads.

Deacetylation of this compound to Ornithine

A key reaction in ornithine homeostasis is the deacetylation of N-acetylornithine to produce ornithine and acetate. This hydrolysis is catalyzed by the enzyme N-acetyl-L-ornithine deacetylase, also known as acetylornithinase or ArgE. ebi.ac.uknih.gov This step is essential in organisms that utilize the linear pathway for arginine biosynthesis, such as E. coli. acs.orgfrontiersin.org

The ArgE enzyme is a metallohydrolase that efficiently catalyzes the removal of the acetyl group from N-acetyl-L-ornithine. ebi.ac.ukfrontiersin.org While the enzyme in E. coli has been well-characterized and shows broad substrate specificity, similar enzymatic activity has been identified in plants, confirming the operation of this linear pathway beyond bacteria. oup.comnih.govnih.gov The irreversible nature of this deacetylation step commits the carbon skeleton to ornithine, which can then enter various other metabolic routes. medchemexpress.com

Role of Ornithine as a Metabolic Hub

Ornithine is a central molecule in nitrogen metabolism, acting as a precursor for several vital compounds. creative-proteomics.comnih.gov Its position as a metabolic hub connects it to the urea (B33335) cycle, and the biosynthesis of polyamines, proline, and glutamate. nih.govpatsnap.com

Urea Cycle: In ureotelic organisms (mammals and amphibians), ornithine is a key intermediate in the urea cycle, which detoxifies ammonia (B1221849) by converting it into urea for excretion. patsnap.comwikipedia.orglibretexts.org

Amino Acid Synthesis: Ornithine serves as a precursor for the synthesis of other amino acids, including proline, glutamate, and arginine. patsnap.comresearchgate.net

Polyamine Synthesis: It is the direct precursor for the synthesis of polyamines like putrescine, spermidine, and spermine. patsnap.commetwarebio.com

Due to its central role, the cellular concentration of ornithine must be tightly regulated, and the deacetylation of N2-acetylornithine is a key control point in this regulation. oup.com

Interconnections with Polyamine Biosynthesis

The metabolic fate of ornithine is closely linked to the biosynthesis of polyamines, which are small, positively charged molecules essential for cell growth, differentiation, and proliferation. nih.govresearchgate.net The primary route for polyamine synthesis begins with the decarboxylation of ornithine to form putrescine. nih.govoup.com This reaction is catalyzed by the enzyme ornithine decarboxylase (ODC), which is often a rate-limiting step in the polyamine synthesis pathway. nih.govnih.gov

The synthesis of polyamines from ornithine highlights a critical branch point in nitrogen metabolism, where the allocation of ornithine between arginine synthesis and polyamine synthesis is carefully balanced to meet cellular requirements. nih.gov

Contribution to Nitrogen Assimilation and Recycling

The pathways involving this compound are integral to the broader processes of nitrogen assimilation and recycling in many organisms. wikipedia.orgnih.gov Nitrogen assimilation is the process by which inorganic nitrogen is converted into organic compounds like amino acids. wikipedia.org The synthesis of arginine and proline from glutamate via the ornithine pathway is a major route for incorporating nitrogen into the cellular pool of amino acids. nih.govusda.gov

Ornithine itself is a key player in nitrogen transport and detoxification through the urea (or ornithine) cycle. wikipedia.orgresearchgate.net This cycle not only excretes excess nitrogen in the form of urea but also regenerates ornithine, allowing it to act as a carrier for nitrogen atoms. patsnap.comthemedicalbiochemistrypage.org

The deacetylation of N2-acetylornithine ensures a steady supply of ornithine to fuel these processes. By controlling the flux of nitrogen into arginine, polyamines, and proline, the metabolic pathways connected to N2-acetylornithine are crucial for maintaining nitrogen homeostasis within the cell. researchgate.net Increased polyamine biosynthesis, for instance, has been shown to result in increased assimilation of both nitrogen and carbon. researchgate.netnih.gov

Linkages to Proline Metabolism

There is a direct metabolic link between the ornithine pathway, and consequently N2-acetylornithine, and the biosynthesis of proline. wikipedia.org Proline can be synthesized from either glutamate or ornithine, with both pathways converging at the intermediate Δ1-pyrroline-5-carboxylate (P5C). researchgate.netnih.gov

The conversion of ornithine to P5C is catalyzed by the enzyme ornithine aminotransferase (OAT). nih.govmdpi.comresearchgate.net P5C is then reduced to proline by pyrroline-5-carboxylate reductase (P5CR). nih.govresearchgate.net

Degradation and Catabolism of N2 Acetyl D Ornithine

Enzymatic Deacetylation of N2-Acetyl-ornithine

The key enzyme responsible for the deacetylation of N2-Acetyl-L-ornithine is N-Acetylornithine Deacetylase. wikipedia.org This enzyme belongs to the hydrolase family, specifically acting on carbon-nitrogen bonds in linear amides. wikipedia.org The reaction it catalyzes is the hydrolysis of N2-acetyl-L-ornithine in the presence of water to produce L-ornithine and acetate (B1210297). wikipedia.orggenome.jp

N-Acetylornithine Deacetylase, systematically named N2-acetyl-L-ornithine amidohydrolase and commonly referred to as ArgE, is a critical enzyme in the arginine biosynthetic pathway in many bacteria. nih.govfrontiersin.org In organisms like Escherichia coli, this enzyme facilitates the final step in ornithine synthesis, which is a precursor to arginine. nih.govebi.ac.uk Because this pathway is absent in mammals, ArgE is considered a potential target for new antibiotics. nih.govfrontiersin.org

The reaction catalyzed by ArgE is the hydrolysis of the amide bond in Nα-acetyl-L-ornithine, releasing acetate and L-ornithine. nih.govfrontiersin.org The proposed reaction mechanism is believed to be analogous to that of similar di-zinc hydrolases, such as DapE. frontiersin.org The pH dependence of the reaction kinetics suggests the involvement of two enzymatic groups, one acting as a general base and the other as a general acid. acs.orgnih.gov

The substrate specificity of ArgE is relatively broad. acs.orgnih.gov While its primary substrate is N-acetyl-L-ornithine, it can also hydrolyze other α-N-acyl-L-amino acids. ebi.ac.ukacs.org Notably, both α-N-acetyl- and α-N-formylmethionine show higher activity with the E. coli enzyme than its native substrate. acs.orgnih.gov

| Substrate | Relative Activity |

| N-acetyl-L-ornithine | Baseline |

| α-N-acetylmethionine | Higher than baseline acs.orgnih.gov |

| α-N-formylmethionine | Higher than baseline acs.orgnih.gov |

ArgE is a metal-dependent enzyme, typically containing zinc at its active site. acs.orgnih.gov The enzyme from E. coli has been shown to contain a single zinc atom per monomer in its purified state. acs.orgnih.gov However, its catalytic activity is significantly influenced by the presence of divalent metal ions. The addition of zinc can increase its activity more than twofold, while the addition of cobalt can lead to an eightfold increase in activity. acs.orgnih.gov This suggests the enzyme can accommodate two metal ions in its active site. acs.orgnih.gov

Kinetic studies on the Mn(II)-loaded form of E. coli ArgE revealed maximum activity with one Mn(II) ion. nih.gov The catalytic and thermodynamic parameters vary depending on the specific metal ion present in the active site. nih.govnih.gov

| Parameter | Value (Mn(II)-loaded ArgE) | Value (Co(II)-loaded ArgE) | Value (Zn(II)-loaded ArgE) |

| kcat (catalytic rate constant) | 550 s⁻¹ nih.gov | - | - |

| Km (Michaelis constant) | 0.8 mM nih.gov | - | - |

| kcat/Km (catalytic efficiency) | 6.9 x 10⁵ M⁻¹s⁻¹ nih.gov | - | - |

| Activation Energy (Ea) | 50.3 kJ/mol nih.gov | 34.3 kJ/mol nih.gov | 25.6 kJ/mol nih.gov |

| Dissociation Constant (Kd) for Mn(II) | 0.18 µM (spectroscopic) nih.gov | - | - |

| Dissociation Constant (Kd) for Mn(II) - 1st binding event | 0.30 µM (ITC) nih.gov | - | - |

| Dissociation Constant (Kd) for Mn(II) - 2nd binding event | 5.3 µM (ITC) nih.gov | - | - |

Structural studies have confirmed that ArgE from E. coli contains a dinuclear metalloactive site. nih.govnih.gov The enzyme exists as a homodimer. nih.govfrontiersin.org X-ray crystallography has provided detailed insights into its structure, with several structures deposited in the Protein Data Bank (PDB), including codes 2F7V, 2F8H, 7RSF (mono-zinc form), and 8UW6 (di-zinc form). nih.govebi.ac.uk The active site contains two metal ions, which can be zinc, cobalt, or manganese, and are crucial for catalysis. nih.govnih.govnih.gov The coordination of these metal ions involves conserved amino acid residues. ebi.ac.uk Structural comparisons reveal that ArgE shares significant homology and structural features with other enzymes in the same family, such as succinyl-diaminopimelate desuccinylase (DapE) and carboxypeptidase G2. nih.govfrontiersin.orgebi.ac.uk

N-Acetylornithine Deacetylase (NAOD / ArgE)

Downstream Metabolic Fates of Deacetylated Ornithine

Upon deacetylation of N2-Acetyl-L-ornithine by ArgE, the product L-ornithine becomes available for several essential metabolic pathways. nih.gov

Urea (B33335) Cycle : Ornithine is a key intermediate in the urea cycle, a critical pathway in the liver for detoxifying ammonia (B1221849) by converting it into urea for excretion. hmdb.cayoutube.comwikipedia.org Ornithine is transported into the mitochondria where it reacts with carbamoyl (B1232498) phosphate (B84403) to form citrulline. hmdb.cayoutube.com

Polyamine Synthesis : Ornithine is the direct precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine. frontiersin.orgnih.gov This conversion is initiated by the enzyme ornithine decarboxylase. nih.gov Polyamines are essential molecules involved in cell division and DNA replication. nih.govfrontiersin.org

Proline and Glutamate (B1630785) Synthesis : Ornithine can be converted to glutamate-5-semialdehyde by the enzyme ornithine aminotransferase (OAT). nih.govmdpi.com This intermediate can then be further metabolized to form the amino acids proline and glutamate. nih.govyoutube.com

Arginine Synthesis : In the context of the arginine biosynthesis pathway where ArgE is active, the ornithine produced is subsequently converted into citrulline and then arginine, completing the pathway. ebi.ac.ukhmdb.ca

The specific metabolic fate of ornithine can depend on the cellular context and the needs of the organism. nih.gov

Genetic and Molecular Biology of N2 Acetyl D Ornithine Metabolism

Gene Identification and Characterization of Enzymes Involved

The metabolism of N2-Acetyl-D-ornithine is intrinsically linked to the broader arginine biosynthesis pathway. The key enzymes involved in its direct synthesis and conversion are encoded by a set of well-characterized genes, often found organized in operons, particularly in prokaryotes.

Genomic Organization and Operon Structures (e.g., argE, argD, argJ)

In many bacteria, the genes responsible for arginine biosynthesis are clustered together in operons, allowing for coordinated regulation of their expression. nih.gov This ensures that the enzymes needed for the pathway are synthesized simultaneously when required.

Two distinct pathways for ornithine synthesis from N-acetylated intermediates have been identified, each utilizing a different key enzyme and corresponding gene:

The Linear Pathway: Characteristic of Enterobacteriaceae such as Escherichia coli, this pathway utilizes N-acetylornithinase, encoded by the argE gene, to hydrolyze N-α-acetylornithine into ornithine and acetate (B1210297). oup.comnih.gov

The Cyclic Pathway: Found in many other prokaryotes, this pathway employs ornithine acetyltransferase (OATase), encoded by the argJ gene. This enzyme catalyzes the transfer of the acetyl group from N-α-acetylornithine to glutamate (B1630785), regenerating N-acetylglutamate which can then be used again in the cycle. oup.com In some organisms, ArgJ is a bifunctional protein that also catalyzes the first step in arginine biosynthesis. uniprot.orgwikipedia.org

The argD gene encodes acetylornithine aminotransferase, which is another crucial enzyme in the pathway, responsible for the reversible conversion of N-acetylornithine to N-acetylglutamate-5-semialdehyde. nih.govasm.org

The organization of these arg genes can vary significantly between different bacterial species. For instance, in Lactobacillus plantarum, the genes for citrulline synthesis from glutamate are organized on the divergently transcribed carAB and argCJBDF operons. wikipedia.org In Moritella, most of the arg genes are clustered in a continuous sequence and are divergently transcribed in two wings: argE and argCBFGH(A). oup.com

| Gene | Enzyme Encoded | Function in this compound Metabolism | Common Genomic Organization |

|---|---|---|---|

| argE | N-acetylornithinase | Hydrolyzes N-α-acetylornithine to ornithine (Linear Pathway) | Often part of arginine biosynthesis operons in Enterobacteriaceae. |

| argD | Acetylornithine aminotransferase | Catalyzes the conversion of N-acetylornithine to N-acetylglutamate-5-semialdehyde | Frequently found within arg gene clusters. |

| argJ | Ornithine acetyltransferase (OATase) | Transfers the acetyl group from N-α-acetylornithine to glutamate (Cyclic Pathway) | Common in many prokaryotes, sometimes as a bifunctional protein. |

Gene Duplications and Homologs

Gene duplication is a significant evolutionary mechanism that can lead to functional redundancy and subsequent specialization of enzymes. In the context of arginine biosynthesis, evidence of gene duplication is observed, particularly for the regulatory gene argR. For example, Lactobacillus plantarum possesses two putative arginine repressor genes, argR1 and argR2, which share 35% amino acid identity. wikipedia.org The presence of multiple argR genes is a common feature in the genomes of gram-positive bacteria. wikipedia.org

Furthermore, there is a notable evolutionary relationship between the arginine and lysine (B10760008) biosynthetic pathways. It is believed that primitive enzymes with broad specificities evolved into multiple homologous enzymes with narrower substrate specificities through gene duplication and specialization. addgene.org For instance, the enzymes ArgB, ArgC, ArgD, and ArgE in the arginine pathway are homologous to the Ask, Asd, DapC, and DapE enzymes of the lysine biosynthesis pathway, respectively. addgene.org In some haloarchaea, the ArgD protein is thought to fulfill the function of DapC, which is missing from the lysine biosynthesis gene cluster. addgene.org

Transcriptional Regulation of this compound Metabolic Genes

The expression of genes involved in this compound metabolism is tightly controlled to prevent the wasteful production of arginine when it is readily available. This regulation primarily occurs at the level of transcription initiation.

Promoter Elements and Regulatory Sequences

In bacteria, the promoter region of a gene or operon contains specific DNA sequences that are recognized by RNA polymerase and associated regulatory proteins. researchgate.netnih.gov Bacterial promoters typically contain two short consensus sequences, located approximately -10 and -35 nucleotides upstream from the transcription start site. researchgate.net The -10 element, often called the Pribnow box, has a consensus sequence of TATAAT, while the -35 element has a consensus sequence of TTGACA. researchgate.net

A key regulatory sequence in the arginine biosynthetic pathway is the "ARG box." This is a conserved DNA sequence found in the promoter regions of arginine metabolic genes that is recognized and bound by the arginine repressor protein. nih.gov ARG boxes are typically 18-base-pair imperfect palindromes. nih.gov The binding of the repressor to the ARG box can either inhibit or, in some cases, activate gene transcription.

Transcription Factors and Regulatory Networks

The primary transcription factor involved in the regulation of arginine biosynthesis in many bacteria is the arginine repressor, ArgR. wikipedia.org ArgR functions as a negative regulator, meaning it represses the transcription of the arginine biosynthesis operons in the presence of arginine. wikipedia.org When arginine is abundant, it acts as a corepressor, binding to the ArgR protein. This binding induces a conformational change in ArgR, increasing its affinity for the ARG box sequences in the DNA. nih.gov The binding of the arginine-ArgR complex to the operator region of the promoter physically blocks RNA polymerase from initiating transcription. researchgate.net

In some bacteria, the regulatory network is more complex. As mentioned, Lactobacillus plantarum has two ArgR repressors, ArgR1 and ArgR2, suggesting a more nuanced regulatory system. wikipedia.org In Pseudomonas aeruginosa, the ArgR protein is a member of the AraC/XylS family of transcriptional regulators and can function as both a repressor and an activator of different operons involved in arginine metabolism. nih.gov

| Regulatory Element | Type | Function | Interaction |

|---|---|---|---|

| Promoter (-10 and -35 sequences) | DNA Sequence | Binding site for RNA polymerase to initiate transcription. | Binds RNA polymerase and associated sigma factors. |

| ARG box | DNA Sequence (Operator) | Binding site for the ArgR repressor. | Binds the ArgR-arginine complex to regulate transcription. |

| ArgR | Protein (Transcription Factor) | Senses arginine levels and regulates gene expression. | Binds to arginine (corepressor) and then to the ARG box. |

Genetic Manipulation and Mutational Analysis Studies

Genetic manipulation and the study of mutations have been invaluable tools for elucidating the function of genes and enzymes in the this compound metabolic pathway. By creating and analyzing mutants, researchers can determine the specific roles of individual genes and amino acid residues.

Mutational analysis of the argD gene in Synechocystis sp. PCC6803 has provided insights into its catalytic mechanism. Site-directed mutagenesis studies revealed that Lys280 and Asp251 are key catalytic residues, as their mutation to alanine resulted in a complete loss of enzyme activity. Another residue, Glu223, was found to be involved in substrate binding. A mutant of Synechocystis sp. lacking the argD gene was unable to grow in a minimal medium without the addition of citrulline or arginine, confirming the essential role of this gene in arginine biosynthesis. nih.gov

In Neisseria gonorrhoeae, the argJ gene has been cloned and sequenced. Complementation studies have shown that this gene is capable of complementing mutations in both the argE and argA genes of E. coli. This demonstrates the functionality of the gonococcal ArgJ in a heterologous system and highlights the interchangeability of components of the arginine biosynthetic pathway between different bacterial species.

Studies on Arabidopsis thaliana have investigated the role of a putative N-acetylornithine deacetylase (NAOD), a homolog of the bacterial ArgE. Silencing of the AtNAOD gene resulted in reduced ornithine levels, suggesting that this linear pathway contributes to ornithine biosynthesis in plants, alongside the more common cyclic pathway. nih.gov

| Gene | Organism | Method of Analysis | Key Findings |

|---|---|---|---|

| argD | Synechocystis sp. PCC6803 | Site-directed mutagenesis and gene knockout | Identified key catalytic (Lys280, Asp251) and substrate-binding (Glu223) residues. Confirmed the essentiality of the gene for arginine biosynthesis. nih.gov |

| argJ | Neisseria gonorrhoeae | Cloning and complementation in E. coli | Demonstrated that the gonococcal argJ can complement E. coli argE and argA mutations. |

| AtNAOD (argE homolog) | Arabidopsis thaliana | Gene silencing (RNAi) | Showed that the linear pathway contributes to ornithine levels in plants. nih.gov |

Gene Knockout and Overexpression Phenotypes (e.g., nata1 mutants)

The study of gene knockouts and overexpression has been crucial in elucidating the in vivo roles of enzymes involved in this compound metabolism. In the model plant Arabidopsis thaliana, the N-ACETYLTRANSFERASE ACTIVITY1 (NATA1) gene has been a primary focus. Knockout mutants of nata1 exhibit a range of distinct phenotypes, particularly in the context of plant defense. Growth of the bacterial pathogen Pseudomonas syringae DC3000 is notably reduced in nata1 mutant Arabidopsis plants. nih.govresearchgate.net This suggests that NATA1-mediated acetylation plays a role in suppressing the plant's antimicrobial defenses. nih.govresearchgate.net Correspondingly, nata1 mutants show increased accumulation of hydrogen peroxide (H2O2), a key signaling molecule in plant defense, and higher expression of defense-related genes like PR1, PR2, and PR5. nih.gov

In yeast (Saccharomyces cerevisiae), a nat1 null mutant, while viable, displays several phenotypes, including reduced N-terminal acetyltransferase activity and a failure to enter the G0 resting state. embopress.org Overexpression studies in yeast have shown that simultaneously overexpressing both NAT1 and ARD1 genes results in a 20-fold increase in acetyltransferase activity in vitro. embopress.org However, overexpressing either gene alone does not elevate the activity above basal levels, indicating that the proteins may function together as a complex. embopress.org

Mutants of the N-acetylornithine deacetylase (NAOD) gene in Arabidopsis (also referred to as atnaod) also present significant phenotypes. These mutants display an impaired reproductive phenotype and have altered foliar levels of ornithine and polyamines, highlighting the enzyme's role in ornithine homeostasis. oup.com Interestingly, another study identified this same gene (At4g17830) as CYSTEINYLGLYCINE PEPTIDASE 1 (CGP1) and found that cgp1 mutants exhibited signs of severe sulfur deficiency and had longer primary roots. nih.gov However, the cgp1 mutant did not show a decrease in ornithine content in that specific study. nih.gov

Table 1: Summary of Gene Knockout and Overexpression Phenotypes

| Gene | Organism | Modification | Observed Phenotypes |

| nata1 | Arabidopsis thaliana | Knockout | Reduced growth of Pseudomonas syringae DC3000. nih.govresearchgate.net |

| Increased accumulation of defense-related hydrogen peroxide (H2O2). nih.gov | |||

| Higher expression of defense-related genes (PR1, PR2, PR5). nih.gov | |||

| Reduced accumulation of N-acetylputrescine. nih.gov | |||

| nat1 | Saccharomyces cerevisiae | Knockout | Reduced N-terminal acetyltransferase activity. embopress.org |

| Derepression of a silent mating type locus (HML). embopress.org | |||

| Failure to enter the G0 state. embopress.org | |||

| NAT1 & ARD1 | Saccharomyces cerevisiae | Overexpression | 20-fold increase in acetyltransferase activity when overexpressed together. embopress.org |

| atnaod / CGP1 (At4g17830) | Arabidopsis thaliana | Knockout/Mutant | Impaired reproductive phenotype. oup.com |

| Altered foliar levels of ornithine and polyamines. oup.com | |||

| Signs of severe sulfur deficiency and longer primary roots. nih.gov |

Impact on Metabolic Flux and Biological Functions

The metabolism of this compound is deeply integrated with primary and secondary metabolic pathways, significantly impacting metabolic flux and various biological functions, especially in plants. In Arabidopsis, the enzyme N-acetylornithine deacetylase (NAOD), encoded by the At4g17830 gene, has been biochemically demonstrated to catalyze the deacetylation of N-acetylornithine to produce ornithine and acetic acid. oup.com This provides the first experimental proof that ornithine can be produced in Arabidopsis via a linear biosynthetic pathway, in addition to the previously known cyclic pathway. oup.com Ornithine is a critical non-proteinogenic amino acid that serves as an essential intermediate for the production of arginine and polyamines, which are important nitrogen reserves. oup.com

The NATA1 enzyme directly influences polyamine homeostasis by catalyzing the acetylation of putrescine to form N-acetylputrescine. nih.gov This action competes with spermidine synthase for their common substrate, putrescine. nih.gov The expression of NATA1 is strongly induced by the plant defense signaling molecule jasmonic acid and by coronatine, an effector molecule produced by P. syringae. nih.gov This induction leads to greater putrescine acetylation, which in turn reduces the levels of non-acetylated polyamines like spermidine and spermine. nih.gov This shift in metabolic flux is biologically significant because polyamine oxidases use spermidine and spermine as substrates to produce defense-related H2O2. researchgate.net By acetylating their precursor, NATA1 activity leads to reduced H2O2 production, thereby suppressing certain plant defense responses. nih.gov

Table 2: Impact on Metabolic Pathways and Biological Functions

| Process | Key Enzyme(s) | Impact on Metabolic Flux | Biological Function |

| Ornithine Biosynthesis | NAOD (At4g17830) | Catalyzes the final step in a linear pathway to produce ornithine from N-acetylornithine. oup.com | Provides ornithine for arginine and polyamine synthesis; contributes to N:C balance during reproduction. oup.com |

| Polyamine Homeostasis | NATA1 | Acetylates putrescine, diverting it from spermidine and spermine synthesis. nih.gov | Regulates levels of bioactive polyamines. nih.gov |

| Plant Defense Signaling | NATA1 | Reduces the pool of spermidine/spermine available for polyamine oxidases, decreasing H2O2 production. nih.govresearchgate.net | Modulates plant defense responses, particularly against pathogens like P. syringae. nih.govresearchgate.net |

| Nitrogen Metabolism | NATA1, NAOD | Converts ornithine into a storage or defense compound (Nδ-acetylornithine) unusable by certain pathogens. nih.gov | Nitrogen storage and nutritional defense against pathogens and herbivores. oup.comnih.gov |

| Sulfur Metabolism | CGP1 (At4g17830) | Proposed dual role in ornithine metabolism and as a Cys-Gly dipeptidase in the glutathione degradation pathway. nih.gov | Links nitrogen and sulfur metabolic pathways. nih.gov |

Advanced Analytical and Research Methodologies for N2 Acetyl D Ornithine

Chromatographic Techniques for Detection and Quantification

Chromatography is a fundamental tool for separating N2-Acetyl-D-ornithine from complex biological matrices. The choice of technique depends on the specific research question, whether it is for metabolic profiling, quantification, or isotope tracing studies.

High-Performance Liquid Chromatography (HPLC) in Metabolic Studies

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of amino acids and their derivatives. For compounds like this compound, which are polar and ionic, specific HPLC methods are required for effective separation and detection. helixchrom.com Reversed-phase HPLC is a common approach, often requiring a pre-column derivatization step to enhance the hydrophobicity of the analyte and improve its retention on the nonpolar stationary phase. nih.gov A chiral reagent, such as an analog of Marfey's reagent (FDNP-Val-NH2), can be used for derivatization, allowing for the separation of D- and L-enantiomers. nih.gov The resulting diastereomers are then separated on an ODS (octadecylsilane) column with detection typically performed using UV absorbance at a specific wavelength, such as 340 nm. nih.gov

Hydrophilic Interaction Chromatography (HILIC) is another HPLC mode well-suited for polar compounds. helixchrom.comnih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes like this compound. This technique can often be performed without derivatization, simplifying sample preparation. nih.gov

Table 1: Example HPLC Conditions for Amino Acid Derivative Analysis

| Parameter | Condition | Source |

| Column | ODS-Hypersil reversed-phase (5 µm, 25.0 cm x 0.46 cm) | nih.gov |

| Mobile Phase A | 0.11% TFA in water (v/v) | nih.gov |

| Mobile Phase B | 0.11% TFA in MeCN (v/v) | nih.gov |

| Gradient | Isocratic 80% A for 2 min, then linear to 62% A over 46 min | nih.gov |

| Flow Rate | 1.1 mL/min | nih.gov |

| Detection | UV at 340 nm | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Tracing

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for metabolic analysis, particularly for isotope tracing studies that aim to follow the metabolic fate of a compound. nih.gov The analysis of amino acids like this compound by GC-MS requires chemical derivatization to increase their volatility and thermal stability. researchgate.netnih.gov A common two-step derivatization procedure involves esterification followed by amidation. nih.govnih.gov For example, analytes can be esterified with 2 M HCl in methanol (B129727) and subsequently amidated with pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate (B1210297). nih.gov

In isotope tracing experiments, organisms or cell cultures are supplied with a stable isotope-labeled substrate (e.g., containing ¹⁵N). nih.gov GC-MS can then be used to separate and identify metabolites containing the isotope. The mass spectrometer detects the mass-to-charge ratio of the derivatized fragments, allowing for the determination of isotopic enrichment in this compound and its downstream metabolites. nih.govnih.gov This approach, known as isotope-ratio-monitoring gas chromatography/mass spectrometry (IRM-GC/MS), provides detailed insights into nitrogen metabolism pathways. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Metabolomics

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool in metabolomics for the targeted analysis of specific compounds within complex biological samples. nih.gov This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.govnih.gov For the analysis of this compound, LC-MS/MS offers significant advantages, including minimal sample preparation (often just protein precipitation) and high throughput. nih.govnih.gov

In a typical LC-MS/MS workflow, this compound is first separated from other metabolites using an appropriate LC method, such as HILIC. nih.gov The compound then enters the mass spectrometer, where it is ionized (e.g., by electrospray ionization - ESI). The first mass analyzer selects the precursor ion corresponding to this compound (based on its mass-to-charge ratio). This ion is then fragmented in a collision cell, and the resulting product ions are detected by the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides highly specific and sensitive quantification. shimadzu.com LC-MS/MS-based metabolomics has been successfully used to identify and quantify N-acetyl-L-ornithine in various biological matrices. nih.govnih.gov

Spectroscopic Methods for Mechanistic and Structural Elucidation

Spectroscopic techniques provide invaluable information on the molecular structure of this compound and are used to monitor chemical and enzymatic reactions in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-invasive technique for determining the precise molecular structure of organic compounds. nih.gov For this compound, ¹H and ¹³C NMR spectra provide definitive structural characterization by revealing the chemical environment of each hydrogen and carbon atom in the molecule. nih.govfrontiersin.org The chemical shifts, coupling constants, and peak integrations in an NMR spectrum allow for the unambiguous assignment of the compound's structure. frontiersin.orgresearchgate.net

Furthermore, NMR is an excellent tool for real-time monitoring of chemical reactions. nih.govasahilab.co.jp By acquiring spectra at regular intervals, the consumption of reactants and the formation of products can be tracked, providing detailed kinetic information. asahilab.co.jp This is particularly useful for studying the enzymatic synthesis or degradation of this compound, allowing researchers to observe the reaction progress directly within the NMR tube. nih.gov

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts for Nα-acetyl-L-ornithine in D₂O

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Source |

| Cα | 4.35–4.25 (m) | 56.9, 52.4 | frontiersin.org |

| Cβ | 1.93–1.81 (m), 1.80–1.66 (m) | 27.5 | frontiersin.org |

| Cγ | 1.80–1.66 (m) | Not specified | frontiersin.org |

| Cδ | 3.12 (dd), 3.02–2.93 (m) | 48.9, 42.7 | frontiersin.org |

| Acetyl CH₃ | 1.99 (d) | 21.7 | frontiersin.org |

| Acetyl C=O | Not applicable | 175.5, 174.26 | frontiersin.org |

| Carboxyl C=O | Not applicable | Not specified | frontiersin.org |

Note: Data is for the L-isomer. Doubling of some peaks is due to amide rotamers. frontiersin.org

Mass Spectrometry-Based Approaches for Enzyme Assays and Pathway Analysis

Mass spectrometry (MS) is a highly sensitive method used not only for quantification but also for studying enzyme kinetics and metabolic pathways. nih.gov Enzyme assays involving this compound can be developed using MS to directly measure the conversion of the substrate to its product. For instance, the activity of an enzyme that deacetylates this compound can be assayed by monitoring the decrease in the MS signal for this compound and the corresponding increase in the signal for D-ornithine over time. frontiersin.orgfrontiersin.org This approach is label-free and can be more direct than spectrophotometric assays. researchgate.net

In metabolic pathway analysis, MS coupled with stable isotope tracing is a cornerstone technique. nih.govpnas.org By feeding cells or organisms a labeled precursor (e.g., ¹³C-glucose or ¹⁵N-glutamate), researchers can trace the incorporation of the heavy isotopes into this compound and related metabolites. nih.govnih.gov Analyzing the mass shifts in the resulting spectra reveals the biosynthetic origins and downstream fate of the compound, thereby elucidating its role in the broader metabolic network. nih.gov

Enzymatic Assays for Kinetic and Mechanistic Investigations

Enzymatic assays are crucial for understanding the function, efficiency, and reaction mechanism of enzymes that metabolize N2-acetylornithine. Key enzymes include N-acetylornithine deacetylase (also known as acetylornithinase) and N-acetylornithine aminotransferase. nih.govmdpi.comwikipedia.orgwikipedia.org Although much of the detailed research has been conducted on enzymes acting on the L-isomer, the principles of these assays are applicable to studying enzymes that may act on this compound.

Spectrophotometric Assays: A common method for studying N-acetyl-L-ornithine deacetylase (ArgE), the enzyme that hydrolyzes N-acetyl-L-ornithine to L-ornithine and acetate, is a continuous spectrophotometric assay. nih.gov This assay monitors the cleavage of the amide bond by measuring the decrease in absorbance at 214 nm. nih.gov While simple and effective for determining kinetic parameters, this method can be limited by interference from compounds that absorb strongly in the UV region. nih.gov

Colorimetric Assays: To overcome the limitations of UV-based assays, a ninhydrin-based colorimetric assay has been developed. nih.gov This method detects the primary amine of the product, ornithine, which is liberated upon enzymatic cleavage of N-acetylornithine. nih.gov Ninhydrin reacts with the primary amine to produce a colored compound known as Ruhemann's purple, allowing for quantification. nih.gov This assay is particularly useful for screening potential enzyme inhibitors that might interfere with UV absorbance readings. nih.govresearchgate.net

Coupled Enzyme Assays: For N-acetylornithine aminotransferase (AcOAT), which catalyzes the reversible transfer of an amino group from N-acetylornithine to α-ketoglutarate, coupled enzyme assays are often employed. mdpi.commdpi.com The activity of AcOAT can be monitored by coupling the production of glutamate (B1630785) to the activity of glutamate dehydrogenase (GDH). GDH oxidizes glutamate while reducing a cofactor like NAD+, and the change in absorbance of NAD(P)H at 340 nm is measured to determine the reaction rate.

Kinetic and Mechanistic Studies: These assays are instrumental in determining key kinetic parameters such as the Michaelis constant (Kм) and the catalytic rate (kcat), which describe the substrate affinity and turnover rate of the enzyme, respectively. For instance, kinetic studies on N-acetylornithine aminotransferase from Synechocystis sp. PCC6803 have been performed to understand its substrate specificity and catalytic mechanism. mdpi.comnih.gov Such investigations often involve site-directed mutagenesis to identify critical amino acid residues in the enzyme's active site responsible for substrate binding and catalysis. mdpi.comnih.gov Mechanistic studies, including the analysis of pH dependence and solvent kinetic isotope effects, have helped to elucidate the roles of active site residues and propose detailed chemical mechanisms, such as the "ping-pong" mechanism typical for transaminases. acs.org

| Enzyme | Assay Type | Principle | Detection Method | Key Findings/Application | References |

|---|---|---|---|---|---|

| N-Acetyl-L-ornithine Deacetylase (ArgE) | Continuous Spectrophotometric | Monitors the cleavage of the amide bond in N-acetyl-L-ornithine. | Decrease in absorbance at 214 nm. | Determination of kinetic parameters (kcat/KM). Not suitable for UV-absorbing inhibitors. | nih.gov |

| N-Acetyl-L-ornithine Deacetylase (ArgE) | Ninhydrin-based Colorimetric | Ninhydrin reacts with the primary amine of the product (ornithine) to form a colored adduct. | Absorbance measurement of Ruhemann's purple. | Enables screening of inhibitors that absorb in the UV region. | nih.govresearchgate.net |

| N-Acetylornithine Aminotransferase (AcOAT) | Coupled Enzyme Assay | The reaction product, glutamate, is used by a coupling enzyme (e.g., glutamate dehydrogenase) in a reaction that consumes NAD(P)H. | Decrease in absorbance at 340 nm. | Used for detailed kinetic characterization and mechanistic studies. | mdpi.commdpi.com |

Isotopic Labeling Strategies for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound and elucidate its biosynthetic or catabolic pathways. wikipedia.org By replacing one or more atoms in a precursor molecule with a heavy isotope (e.g., ¹³C, ¹⁵N, or ²H), researchers can follow the path of these labeled atoms into subsequent products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

Tracing Biosynthetic Precursors: Stable isotope labeling experiments have been effectively used to identify the precursors of acetylated ornithine derivatives. For example, in Arabidopsis thaliana, the biosynthesis of the related compound Nδ-acetylornithine was traced by feeding the plants with amino acids uniformly labeled with ¹³C ([U-¹³C]Arg, [U-¹³C]Pro, or [U-¹³C]Glu). nih.gov Subsequent analysis by gas chromatography-mass spectrometry (GC-MS) showed significant incorporation of the ¹³C label into Nδ-acetylornithine, confirming that it is synthesized from ornithine, which in turn can be derived from arginine, proline, or glutamate. nih.gov This approach can be directly applied to determine the metabolic origins of this compound in various organisms.

Metabolic Flux Analysis: Isotopic labeling is a cornerstone of metabolic flux analysis (MFA), which quantifies the rates of metabolic reactions within a biological system. By introducing a labeled substrate, such as ¹³C-glucose or ¹⁵N-glutamate, into a cell culture, the distribution of the isotope label across the entire metabolome can be measured. nih.govnih.gov This "deep labeling" approach allows for a hypothesis-free discovery of active metabolic pathways. nih.gov For this compound, this could reveal not only its direct precursors but also how its synthesis is integrated with central carbon and nitrogen metabolism.

Modern Analytical Platforms: Advanced platforms combine stable isotope labeling with high-resolution mass spectrometry to systematically link metabolites to their biosynthetic gene clusters. nih.gov By using a panel of generalist precursors labeled with different isotopes (e.g., [1-¹³C]acetate, [methyl-¹³C]methionine, [1-¹⁵N]glutamate), researchers can generate specific labeling patterns in metabolites. nih.gov These patterns serve as fingerprints that can be computationally matched to the predicted biosynthetic pathways encoded in an organism's genome, facilitating the discovery of new metabolic pathways and enzymes related to this compound.

| Strategy | Isotopic Precursor(s) | Analytical Technique | Objective | Example Application | References |

|---|---|---|---|---|---|

| Precursor Identification | [U-¹³C]Arginine, [U-¹³C]Proline, [U-¹³C]Glutamate | GC-MS or LC-MS | To identify the direct biosynthetic precursors of a target molecule. | Demonstrated that Arg, Pro, and Glu are precursors for Nδ-acetylornithine in plants. | nih.gov |

| Metabolic Flux Analysis | ¹³C-Glucose, ¹⁵N-Glutamine | LC-MS/MS | To quantify the flow of metabolites through various pathways and understand network integration. | Used to trace carbon and nitrogen flow through central metabolism into amino acid synthesis. | nih.govnih.gov |

| Gene-Metabolite Linking | [1-¹³C]Acetate, [1-¹⁵N]Glutamate, [methyl-¹³C]Methionine | High-Resolution MS | To connect an observed metabolite with its corresponding biosynthetic gene cluster. | Associating labeling patterns of natural products with BGC structure predictions. | nih.gov |

Evolutionary Aspects and Comparative Biochemistry of N2 Acetyl D Ornithine Pathways

Phylogenetic Distribution of N-Acetylated Ornithine Pathways Across Domains of Life (Bacteria, Archaea, Eukaryotes)

The utilization of N-acetylated ornithine pathways is widespread but not uniform. The primary divergence lies in the mechanism of deacetylation to produce ornithine. Two principal enzymes catalyze this step: ornithine acetyltransferase (OATase) and acetylornithinase (AOase).

Bacteria : The vast majority of bacteria employ the OATase enzyme, encoded by the argJ gene. This enzyme facilitates a cyclic version of the arginine biosynthetic pathway by transferring the acetyl group from N-α-acetylornithine to glutamate (B1630785), thereby recycling the acetyl group and forming ornithine. asm.orgnih.gov However, a notable exception is found in the Enterobacteriaceae family and in Myxococcus xanthus. nih.gov These organisms utilize a linear pathway where the AOase enzyme, encoded by the argE gene, hydrolyzes N-α-acetylornithine into ornithine and acetate (B1210297). asm.orgnih.gov Furthermore, a novel pathway has been identified in bacteria such as Xanthomonas campestris, which uses acetylornithine transcarbamylase to convert N-acetyl-L-ornithine into N-acetyl-L-citrulline. researchgate.netscilit.com

Archaea : Most archaea also utilize the cyclic pathway involving OATase for arginine biosynthesis. asm.org An exception may exist in the archaeon Sulfolobus, which possibly uses the linear pathway involving an AOase-like enzyme, similar to Enterobacteriaceae. nih.govresearchgate.net

Eukaryotes : The N-acetylated ornithine pathway is also present in some lower eukaryotes. Fungi and green algae typically use the OATase-catalyzed cyclic pathway for ornithine synthesis. nih.gov In plants, ornithine is primarily synthesized from glutamate through a pathway involving N-acetylated intermediates, including N2-acetyl-ornithine. usda.gov Plants possess enzymes for both a linear and a cyclic pathway: N2-Acetyl-Orn deacetylase (NAOD), which is analogous to AOase, and acetyl-Orn-Glu acetyltransferase (NAOGAcT), which functions like OATase to conserve the acetyl group. usda.gov

The following table summarizes the distribution of the primary ornithine synthesis pathways from N-acetylornithine across the domains of life.

| Domain | Predominant Pathway | Key Enzyme | Gene | Pathway Type | Representative Groups |

| Bacteria | Acetyl Group Recycling | Ornithine Acetyltransferase (OATase) | argJ | Cyclic | Most Prokaryotes |

| Hydrolysis | Acetylornithinase (AOase) | argE | Linear | Enterobacteriaceae, Myxococcus xanthus | |

| Transcarbamylation | Acetylornithine Transcarbamylase (AOTC) | argF | Novel Linear | Xanthomonas campestris, Bacteroidetes | |

| Archaea | Acetyl Group Recycling | Ornithine Acetyltransferase (OATase) | argJ | Cyclic | Most Archaea |

| Hydrolysis (putative) | Acetylornithinase (AOase) | argE | Linear | Sulfolobus | |

| Eukaryotes | Acetyl Group Recycling | Ornithine Acetyltransferase (OATase) | argJ | Cyclic | Fungi, Green Algae |

| Both Recycling and Hydrolysis | NAOGAcT (OATase-like) & NAOD (AOase-like) | - | Both | Plants |

Evolution of Arginine Biosynthetic Pathways Involving N2-Acetyl-D-ornithine

The arginine biosynthetic pathway is ancient, and its diversity provides a window into the molecular evolution of metabolic pathways. nih.gov The central evolutionary divergence point in prokaryotic arginine synthesis is the method of ornithine production from N-α-acetylornithine.

The widespread presence of the OATase (argJ) catalyzed cyclic pathway across bacteria and archaea suggests it is the more ancestral form. asm.orgnih.gov This mechanism is metabolically efficient as it recycles the acetyl group, conserving the energy that would be required to synthesize a new acetyl-CoA molecule.

The linear pathway, characterized by the hydrolytic AOase (argE) enzyme, is considered a more recent evolutionary development. asm.org Phylogenetic evidence suggests that in an ancestor common to the Vibrionaceae and Enterobacteriaceae families, the OATase enzyme was lost and subsequently replaced by the AOase deacylase. asm.orgnih.gov This switch resulted in a less energy-efficient but equally functional linear pathway.

A third, distinct evolutionary route has been discovered more recently. In organisms like Xanthomonas campestris, the conventional order of pathway steps is inverted. researchgate.net Here, N-acetylornithine is not deacetylated to ornithine first. Instead, it is converted directly to N-acetylcitrulline by the enzyme acetylornithine transcarbamylase (AOTC). researchgate.netresearchgate.net This N-acetylcitrulline is then deacetylated to produce citrulline. The existence of this alternative pathway suggests that different solutions for arginine biosynthesis arose very early in evolutionary history, before the canonical ornithine transcarbamylase-dependent pathway became the most prevalent form. researchgate.net The similarities noted between enzymes in the bacterial arginine pathway and the lysine (B10760008) AAA (aminoadipic acid) pathway also point towards a shared evolutionary origin for these amino acid synthesis routes. biorxiv.org

Structural and Functional Divergence of Related Enzymes (e.g., acetylornithine transcarbamylase)

The different evolutionary pathways for arginine biosynthesis are underpinned by the structural and functional divergence of key enzymes. A prime example is the distinction between the canonical ornithine transcarbamylase (OTC) and the more recently discovered acetylornithine transcarbamylase (AOTC).

In most organisms, OTC catalyzes the formation of citrulline from ornithine and carbamoyl (B1232498) phosphate (B84403). However, in Xanthomonas campestris, the protein encoded by the argF gene, previously annotated as an OTC, was found to be incapable of using ornithine as a substrate. researchgate.net Instead, this enzyme functions as an AOTC, specifically catalyzing the reaction between N-acetyl-L-ornithine and carbamoyl phosphate to produce N-acetyl-L-citrulline. researchgate.netscilit.com This functional divergence highlights a significant evolutionary shift in substrate specificity. While both OTC and AOTC are transcarbamylases, their active sites have evolved to recognize different substrates—one with a free amino group (ornithine) and the other with an acetylated amino group (N-acetylornithine). This discovery has led to the re-evaluation of annotated genomes, as similar misannotated AOTCs have been identified in other bacteria, including members of the Cytophaga and Bacteroidetes phyla. researchgate.netscilit.com

Structural studies of other related enzymes have provided further evolutionary insights. Ornithine acetyltransferase (OATase) from Mycobacterium tuberculosis has been crystallized, revealing it is a member of the N-terminal nucleophile fold family of enzymes. nih.gov Its structure provides a basis for understanding the mechanism of acetyl group transfer. Furthermore, comparative analysis shows that AOase and OATase are evolutionarily related, sharing ancestry with other enzymes like succinyldiaminopimelate desuccinylase. asm.org The crystal structure of another key enzyme in the pathway, acetylornithine aminotransferase (AcOAT) from Corynebacterium glutamicum, has revealed a unique tetrameric assembly and provided structural insights into its substrate binding and catalytic mechanism. nih.gov This structural and functional divergence among enzymes of the N-acetylated ornithine pathways across different species illustrates the molecular adaptability that has allowed for the evolution of diverse metabolic strategies for arginine synthesis.

Future Research Directions and Open Questions in N2 Acetyl D Ornithine Research

Identification of Novel Enzymes and Metabolic Routes